molecular formula C10H12N4 B1427993 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine CAS No. 1248199-10-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Cat. No. B1427993
M. Wt: 188.23 g/mol
InChI Key: PPEHNDRFMASQHP-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine” is a heterocyclic compound . It is a part of the pyridine family, which is known for its varied biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine moiety and a pyrazole ring . The exact structure can be determined using techniques such as X-ray crystallography and NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine” include a molecular weight of 173.21 g/mol, a topological polar surface area of 30.7 Ų, and a heavy atom count of 13 .

Scientific Research Applications

Heterocyclic Chemistry and Complex Formation

The chemistry of heterocyclic compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is crucial in the development of new pharmaceuticals and materials. Studies have highlighted the fascinating variability in the chemistry and properties of related pyridine and pyrazole derivatives. These compounds are known for their ability to form complex structures with metals, showing significant spectroscopic, magnetic, and biological activities. This makes them promising candidates for drug development and electrochemical applications. The review by Boča, Jameson, and Linert (2011) presents a comprehensive overview of such compounds, emphasizing their preparation procedures and the wide range of properties that make them applicable in various scientific domains Boča, Jameson, & Linert, 2011.

Kinase Inhibitors

The pyrazolopyridine scaffold, closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine, has been extensively used in the design of kinase inhibitors. The versatility of this scaffold, as reviewed by Wenglowsky (2013), lies in its ability to interact with kinases via multiple binding modes, making it a frequent choice in patents for kinase inhibition. This highlights its potential in the development of targeted therapies for various diseases, including cancer Wenglowsky, 2013.

Synthetic and Medicinal Applications

Li et al. (2019) discuss the synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and pyrazole derivatives, underscoring their importance in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities that are critical in the formation of metal complexes, designing catalysts, and demonstrating potent biological activities such as anticancer, antibacterial, and anti-inflammatory effects. This emphasizes the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine derivatives in advancing chemical and pharmaceutical research Li et al., 2019.

Safety And Hazards

The safety and hazards associated with this compound are not directly mentioned in the available literature .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEHNDRFMASQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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